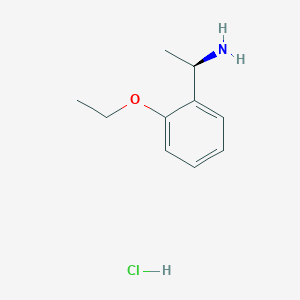
(r)-1-(2-Ethoxyphenyl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R)-1-(2-Ethoxyphenyl)ethyl]amine hydrochloride is a chemical compound with a molecular formula of C10H16ClNO. It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-1-(2-Ethoxyphenyl)ethyl]amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (1R)-1-(2-Ethoxyphenyl)ethanol.
Conversion to Amine: The alcohol group is then converted to an amine group through a series of reactions, including the use of reagents such as thionyl chloride (SOCl2) and ammonia (NH3).
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of [(1R)-1-(2-Ethoxyphenyl)ethyl]amine hydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
[(1R)-1-(2-Ethoxyphenyl)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Scientific Research Applications
[(1R)-1-(2-Ethoxyphenyl)ethyl]amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1R)-1-(2-Ethoxyphenyl)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [(1R)-1-(2-Methoxyphenyl)ethyl]amine hydrochloride
- [(1R)-1-(2-Propoxyphenyl)ethyl]amine hydrochloride
- [(1R)-1-(2-Butoxyphenyl)ethyl]amine hydrochloride
Uniqueness
[(1R)-1-(2-Ethoxyphenyl)ethyl]amine hydrochloride is unique due to its specific ethoxy substituent, which influences its chemical reactivity and interactions. Compared to similar compounds with different alkoxy groups, it may exhibit distinct properties and applications.
Properties
Molecular Formula |
C10H16ClNO |
|---|---|
Molecular Weight |
201.69 g/mol |
IUPAC Name |
(1R)-1-(2-ethoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-3-12-10-7-5-4-6-9(10)8(2)11;/h4-8H,3,11H2,1-2H3;1H/t8-;/m1./s1 |
InChI Key |
PLFPIKQCOGMNFQ-DDWIOCJRSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1[C@@H](C)N.Cl |
Canonical SMILES |
CCOC1=CC=CC=C1C(C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















